2-Chloro-4-iodo-1-methoxybenzene CAS number
2-Chloro-4-iodo-1-methoxybenzene CAS number
An In-Depth Technical Guide to 2-Chloro-4-iodo-1-methoxybenzene
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 2-Chloro-4-iodo-1-methoxybenzene (CAS No: 219735-98-5), a key halogenated aromatic intermediate for advanced organic synthesis.[1][2] Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's physicochemical properties, outlines a robust synthetic strategy with mechanistic insights, explores its strategic applications in cross-coupling chemistries, and details critical safety and handling protocols. The guide emphasizes the causality behind experimental choices, ensuring that the provided methodologies are both reproducible and grounded in established chemical principles.
Core Compound Identification and Physicochemical Properties
2-Chloro-4-iodo-1-methoxybenzene, also known by its synonym 3-chloro-4-iodoanisole, is a polysubstituted aromatic compound featuring chloro, iodo, and methoxy functional groups.[2] This unique substitution pattern makes it a valuable and versatile building block in the synthesis of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. The differential reactivity of the iodo and chloro substituents allows for selective, sequential functionalization, a highly desirable attribute in multi-step synthetic campaigns.
Key Identifiers and Properties
The fundamental properties of 2-Chloro-4-iodo-1-methoxybenzene are summarized below. This data is aggregated from authoritative chemical databases and supplier specifications.
| Property | Value | Source(s) |
| CAS Number | 219735-98-5 | [1][2] |
| Molecular Formula | C₇H₆ClIO | [1][2] |
| Molecular Weight | 268.48 g/mol | [1][2] |
| IUPAC Name | 2-chloro-1-iodo-4-methoxybenzene | [2] |
| Canonical SMILES | COC1=CC(=C(C=C1)I)Cl | [1][2] |
| InChI Key | MGBVHCKCKXFVLF-UHFFFAOYSA-N | [2] |
| XLogP3 | 3.2 | [2] |
| Topological Polar Surface Area | 9.2 Ų | [2] |
| Complexity | 110 | [2] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of 2-Chloro-4-iodo-1-methoxybenzene is typically achieved via electrophilic iodination of the precursor, 2-chloro-4-methoxyaniline or a related anisole derivative. The following protocol describes a well-established, logical pathway.
Synthetic Workflow Diagram
The diagram below illustrates a common and efficient two-step process starting from 2-chloro-4-methoxyaniline. This pathway leverages a Sandmeyer-type reaction followed by iodination.
Caption: Synthetic pathway for 2-Chloro-4-iodo-1-methoxybenzene.
Detailed Experimental Protocol
This protocol is designed to be self-validating by including checkpoints for reaction monitoring and purification.
Materials:
-
2-chloro-4-methoxyaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium Iodide (KI)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water & Ice
Procedure:
-
Diazotization (Step 1):
-
Rationale: This step converts the primary amine into a diazonium salt, an excellent leaving group, which is crucial for introducing the iodo substituent.
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-chloro-4-methoxyaniline in a solution of concentrated HCl and water.
-
Cool the mixture to 0-5 °C using an ice-salt bath. The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5 °C throughout the addition. The formation of a clear solution indicates the successful generation of the aryldiazonium salt.
-
-
Iodination (Step 2):
-
Rationale: The iodide ion from KI acts as a nucleophile, displacing the dinitrogen gas from the diazonium salt to form the stable carbon-iodine bond.
-
In a separate flask, dissolve an excess of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the KI solution. Vigorous bubbling (N₂ gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
-
Work-up and Purification:
-
Rationale: This sequence is designed to remove unreacted reagents, acidic/basic impurities, and isolate the pure target compound.
-
Transfer the reaction mixture to a separatory funnel and extract the crude product with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining iodine), saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Chloro-4-iodo-1-methoxybenzene.
-
Applications in Drug Development & Advanced Synthesis
The strategic placement of three different functional groups on the benzene ring makes 2-Chloro-4-iodo-1-methoxybenzene a highly valuable intermediate. Its primary application lies in its use as a scaffold in transition-metal-catalyzed cross-coupling reactions.
-
Orthogonal Reactivity: The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This reactivity difference allows for selective functionalization at the iodo-position while leaving the chloro-position intact for a subsequent, different coupling reaction under more forcing conditions.
-
Methoxy Group Influence: The electron-donating methoxy group activates the ring towards electrophilic substitution and can influence the regioselectivity of further reactions. It also impacts the pharmacokinetic properties of derivative molecules, a key consideration in drug design.[3]
Logical Workflow for Sequential Functionalization
The following diagram illustrates the strategic utility of the compound's differential reactivity.
Caption: Sequential cross-coupling strategy using the target compound.
Safety, Handling, and Disposal
As with any halogenated organic compound, proper safety protocols must be strictly followed when handling 2-Chloro-4-iodo-1-methoxybenzene. The following information is synthesized from available Safety Data Sheets (SDS).[4][5][6]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Note: This is a composite summary. Always refer to the specific SDS from your supplier.
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[4][6] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][6]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke when using this product.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.[4][5]
Disposal
Waste material must be disposed of in accordance with national and local regulations. It is recommended to use a licensed professional waste disposal service.[7] Do not let the product enter drains.
References
-
2-Chloro-1-iodo-4-methoxybenzene | C7H6ClIO | CID 18001519. PubChem, National Center for Biotechnology Information. [Link]
-
4-Chloro-2-iodoanisole | C7H6ClIO | CID 2800978. PubChem, National Center for Biotechnology Information. [Link]
-
1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE. ChemBK. [Link]
-
MSDS of 2-chloro-4-methoxy-1-nitrobenzene. Capot Chemical Co., Ltd.[Link]
-
Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter via YouTube. [Link]
Sources
- 1. 2-Chloro-1-iodo-4-methoxybenzene | 219735-98-5 | UIA73598 [biosynth.com]
- 2. 2-Chloro-1-iodo-4-methoxybenzene | C7H6ClIO | CID 18001519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
